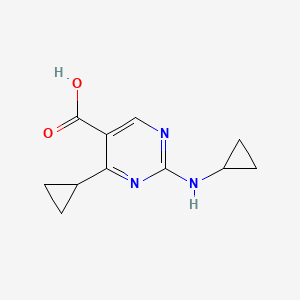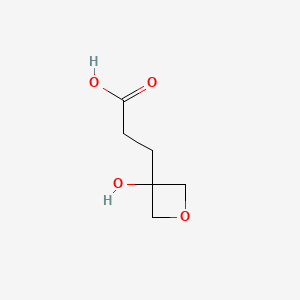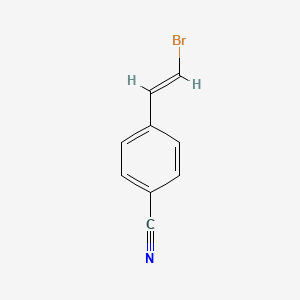
4-(2-Bromoethenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethenyl)benzonitrile is an organic compound with the molecular formula C9H6BrN It is a derivative of benzonitrile, where a bromoethenyl group is attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 4-(2-Bromoethenyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 4-vinylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the vinyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(2-Bromoethenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary amines.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes or alkenes, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethenyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of various functionalized aromatic compounds.
Materials Science: The compound can be used in the development of new materials, including polymers and liquid crystals, due to its ability to undergo polymerization and other chemical modifications.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethenyl)benzonitrile involves its interaction with various molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making the compound useful in studying biological mechanisms.
Vergleich Mit ähnlichen Verbindungen
4-(2-Bromoethenyl)benzonitrile can be compared with other similar compounds such as:
4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a bromoethenyl group. It is used in similar applications but has different reactivity due to the absence of a double bond.
4-(Chloromethyl)benzonitrile: Similar to 4-(Bromomethyl)benzonitrile, but with a chlorine atom instead of bromine. It exhibits different chemical properties and reactivity.
4-(2-Chloroethenyl)benzonitrile: This compound has a chloroethenyl group instead of a bromoethenyl group. It is used in similar applications but has different reactivity due to the presence of chlorine.
Eigenschaften
Molekularformel |
C9H6BrN |
|---|---|
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
4-[(E)-2-bromoethenyl]benzonitrile |
InChI |
InChI=1S/C9H6BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6H/b6-5+ |
InChI-Schlüssel |
VYWMRUNSZWVTKD-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/Br)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


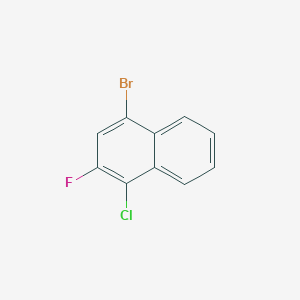
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)
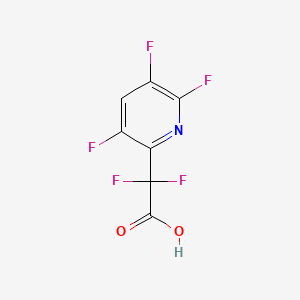

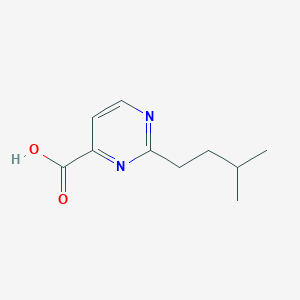
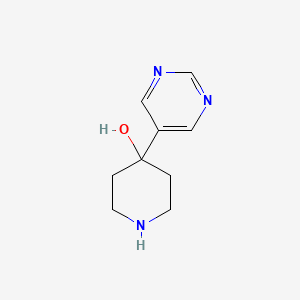
![1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)
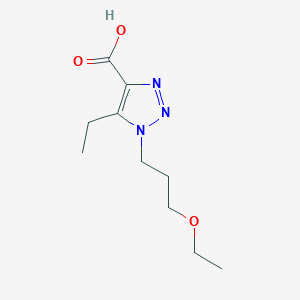
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)

